Cas no 79313-01-2 (2-(Bromomethyl)-4,6-dimethylpyridine)

2-(Bromomethyl)-4,6-dimethylpyridine 化学的及び物理的性質

名前と識別子

-

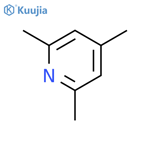

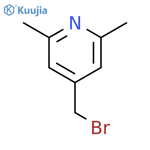

- 2-(Bromomethyl)-4,6-dimethylpyridine

- Pyridine,2-(bromomethyl)-4,6-dimethyl-

- 2-Bromomethyl-4,6-dimethylpyridine

- 6-(Bromomethyl)-2,3-lutidine

- ANW-60957

- CTK5I9738

- MolPort-004-803-996

- SureCN4126628

- 6-Bromomethyl-2,4-dimethylpyridine

- J-506265

- DTXSID50624275

- JTBPXUPRFVPPTM-UHFFFAOYSA-N

- 79313-01-2

- A839648

- PS-10020

- FT-0739238

- MFCD10699165

- SCHEMBL4126628

- AKOS015836011

- Pyridine,2-(bromomethyl)-4,6-dimethyl-(9ci)

- 2-(bromomethyl)-4,6-dimethyl-pyridine

- 2-(Bromomethyl)-4,6-dimethylpyridine (ACI)

- DB-075577

- Pyridine, 2-(bromomethyl)-4,6-dimethyl- (9CI)

-

- MDL: MFCD10699165

- インチ: 1S/C8H10BrN/c1-6-3-7(2)10-8(4-6)5-9/h3-4H,5H2,1-2H3

- InChIKey: JTBPXUPRFVPPTM-UHFFFAOYSA-N

- SMILES: BrCC1C=C(C)C=C(C)N=1

計算された属性

- 精确分子量: 199.00000

- 同位素质量: 198.99966g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 1

- 重原子数量: 10

- 回転可能化学結合数: 1

- 複雑さ: 105

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2.1

- トポロジー分子極性表面積: 12.9Ų

じっけんとくせい

- PSA: 12.89000

- LogP: 2.59330

2-(Bromomethyl)-4,6-dimethylpyridine Security Information

2-(Bromomethyl)-4,6-dimethylpyridine 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-(Bromomethyl)-4,6-dimethylpyridine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM126007-1g |

2-(bromomethyl)-4,6-dimethylpyridine |

79313-01-2 | 95%+ | 1g |

$351 | 2024-07-23 | |

| Chemenu | CM126007-5g |

2-(bromomethyl)-4,6-dimethylpyridine |

79313-01-2 | 95%+ | 5g |

$1169 | 2024-07-23 | |

| Apollo Scientific | OR40233-100mg |

2-(Bromomethyl)-4,6-dimethylpyridine |

79313-01-2 | 95% | 100mg |

£30.00 | 2025-02-20 | |

| Chemenu | CM126007-5g |

2-(bromomethyl)-4,6-dimethylpyridine |

79313-01-2 | 95% | 5g |

$1169 | 2021-08-05 | |

| Matrix Scientific | 187759-5g |

2-(Bromomethyl)-4,6-dimethylpyridine |

79313-01-2 | 5g |

$1800.00 | 2023-09-07 | ||

| 1PlusChem | 1P00G4NY-1g |

Pyridine, 2-(bromomethyl)-4,6-dimethyl- (9CI) |

79313-01-2 | 96% | 1g |

$475.00 | 2025-02-27 | |

| abcr | AB444335-100mg |

2-(Bromomethyl)-4,6-dimethylpyridine, min. 95%; . |

79313-01-2 | 100mg |

€93.40 | 2024-04-16 | ||

| A2B Chem LLC | AH51742-1g |

2-(Bromomethyl)-4,6-dimethylpyridine |

79313-01-2 | ≥ 95% (HPLC) | 1g |

$439.00 | 2024-04-19 | |

| Key Organics Ltd | PS-10020-10mg |

2-(Bromomethyl)-4,6-dimethylpyridine |

79313-01-2 | >95% | 10mg |

£63.00 | 2025-02-09 | |

| Key Organics Ltd | PS-10020-100mg |

2-(Bromomethyl)-4,6-dimethylpyridine |

79313-01-2 | >95% | 100mg |

£146.00 | 2025-02-09 |

2-(Bromomethyl)-4,6-dimethylpyridine 合成方法

Synthetic Circuit 1

Synthetic Circuit 2

2-(Bromomethyl)-4,6-dimethylpyridine Raw materials

2-(Bromomethyl)-4,6-dimethylpyridine Preparation Products

2-(Bromomethyl)-4,6-dimethylpyridine 関連文献

-

Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670

-

Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198

-

Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437

-

Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492

-

Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326

-

Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221

-

8. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395

-

Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087

2-(Bromomethyl)-4,6-dimethylpyridineに関する追加情報

Professional Introduction to 2-(Bromomethyl)-4,6-dimethylpyridine (CAS No. 79313-01-2)

2-(Bromomethyl)-4,6-dimethylpyridine, identified by the CAS number 79313-01-2, is a significant compound in the field of organic synthesis and pharmaceutical research. This heterocyclic compound features a pyridine core substituted with bromomethyl and methyl groups, making it a versatile intermediate for the development of various bioactive molecules. Its unique structural properties have garnered attention in recent years due to its potential applications in medicinal chemistry and drug discovery.

The bromomethyl functional group attached to the pyridine ring provides a reactive site for further chemical modifications, enabling the synthesis of more complex structures. This reactivity has been exploited in the development of novel pharmaceutical agents, where 2-(bromomethyl)-4,6-dimethylpyridine serves as a precursor for introducing brominated moieties into larger molecular frameworks. Such modifications are crucial for enhancing the pharmacological properties of drug candidates, including their binding affinity and metabolic stability.

In recent years, there has been growing interest in the use of substituted pyridines as key components in drug design. The dimethylpyridine moiety contributes to the overall electronic and steric environment of the molecule, influencing its interactions with biological targets. For instance, studies have shown that compounds incorporating this scaffold can exhibit potent activity against various enzymes and receptors involved in therapeutic pathways. This has spurred research into optimizing the structure-activity relationships (SAR) of 2-(bromomethyl)-4,6-dimethylpyridine-derived compounds.

The pharmaceutical industry has increasingly relied on advanced synthetic methodologies to access novel heterocyclic compounds like 2-(bromomethyl)-4,6-dimethylpyridine. Recent advancements in transition metal-catalyzed cross-coupling reactions have enabled more efficient and selective transformations of this intermediate. These techniques have not only improved yields but also allowed for the introduction of additional functional groups with precision. Such improvements are critical for streamlining the drug discovery process and reducing development costs.

One notable application of 2-(bromomethyl)-4,6-dimethylpyridine is in the synthesis of kinase inhibitors, which are among the most widely studied therapeutic agents today. Kinases play a pivotal role in numerous cellular processes, and their dysregulation is associated with various diseases, including cancer. By leveraging the reactivity of the bromomethyl

79313-01-2 (2-(Bromomethyl)-4,6-dimethylpyridine) Related Products

- 2138060-47-4(4-Methyl-3-(thiophen-2-ylsulfanyl)cyclohexan-1-one)

- 1896912-85-8(2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine-8-carboxylic acid)

- 875582-75-5(3-(1,3-dioxolan-2-yl)phenylmethanamine)

- 2210050-35-2(3-(4-cyclohexylpiperazin-1-yl)pyridine-2-carbonitrile)

- 338407-67-3(2-(3-{(2,4-Dichlorobenzyl)oxyimino}propanoyl)-N-methyl-1-hydrazinecarbothioamide)

- 1448069-24-6(2-{4-[(5-chloropyridin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole)

- 65958-37-4(4-Methyl-5-nitrobenzene-1,2-diamine)

- 1081130-99-5(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one)

- 1256701-20-8(4-(3-Acetamidopropyl)benzoic acid)

- 1185293-13-3(1-ethyl-3-methyl-1h-pyrazol-4-ylamine dihydrochloride)